Caflanone (CAS 199167-23-2), also known as Isocannflavin B or FBL-03G, is a non-psychoactive synthetic prenylflavonoid isomer of naturally occurring Cannflavin B [1]. Originally identified as a secondary metabolite in Cannabis sativa, the synthetic production of Caflanone ensures high-purity, reproducible batches essential for rigorous preclinical and formulation workflows [2]. It functions primarily as a potent Colony-Stimulating Factor 1 Receptor (CSF-1R) antagonist and KRAS expression suppressor, making it a critical research material for tumor microenvironment modulation and targeted oncology [1]. Furthermore, its validated compatibility with advanced drug delivery systems—such as lipo-polymeric hybrid nanoparticles and smart radiotherapy biomaterials (SRBs)—positions it as a highly processable active pharmaceutical ingredient (API) for developing next-generation radiosensitizing and targeted therapeutic formulations [3].
Procuring natural Cannflavin B or crude cannabis flavonoid extracts introduces severe reproducibility and scalability bottlenecks, as flavonoids constitute only 0.07–0.14% of the cannabis flower mass, necessitating complex, low-yield purification processes [1]. Furthermore, generic flavonoids often exhibit poor formulation compatibility and low bioavailability in vivo. Caflanone overcomes these limitations as a fully synthetic, structurally optimized isomer (Isocannflavin B) that guarantees batch-to-batch consistency for quantitative assays [2]. Unlike standard flavonoids, Caflanone has been specifically engineered and validated for high-efficiency loading into customizable lyophilized agents (CLARITY biomaterials) and gold-coated nanoparticle drones, enabling precise spatiotemporal triggered release and radiosensitization that cannot be reliably replicated with crude extracts or unoptimized flavonoid analogs [3].
Caflanone demonstrates exceptional formulation compatibility with lipo-polymeric hybrid nanoparticles and smart radiotherapy biomaterials (SRBs). When loaded into gold-coated multifunctional nanoparticles and subjected to radiation, Caflanone enables highly controlled, triggered drug release. In comparative in vitro assays, the combination of Caflanone-loaded nanoparticles with radiotherapy yielded profound therapeutic efficacy against pancreatic cancer models (p < 0.0001) and breast cancer models (p = 0.0002) compared to untreated or radiation-only baseline controls [1].
| Evidence Dimension | In vitro therapeutic efficacy (cytotoxicity) |
| Target Compound Data | Caflanone-loaded nanoparticles + radiation (p < 0.0001 significance in pancreatic cancer cell death) |
| Comparator Or Baseline | Baseline control / Radiation alone |
| Quantified Difference | Statistically significant increase in cytotoxicity (p < 0.0001) |
| Conditions | In vitro pancreatic, breast, and glioblastoma cell models using gold-coated lipo-polymeric hybrid nanoparticles |
Buyers developing advanced nanocarriers or radiosensitizing agents can rely on Caflanone's validated compatibility with lipo-polymeric systems to achieve synergistic therapeutic outcomes.
The practical utility of Caflanone in translational workflows is highlighted by its successful integration into Customizable Lyophilized Agent for Radiotherapy Imaging and TherapY (CLARITY) biomaterials. Caflanone can be loaded at the point of care into these lyophilized fiducial markers. In C57BL6 mouse models of pancreatic cancer, cohorts treated with Caflanone-loaded CLARITY biomaterials exhibited a highly significant increase in survival up to 10 weeks post-treatment (p = 0.0006) compared to untreated controls, proving the compound's stability and sustained in vivo activity when processed into advanced biomaterials [1].
| Evidence Dimension | In vivo survival extension |
| Target Compound Data | Caflanone-loaded CLARITY biomaterial (Survival increase, p = 0.0006) |
| Comparator Or Baseline | Untreated control cohort |
| Quantified Difference | Significant survival extension (p = 0.0006) up to 10 weeks |
| Conditions | In vivo C57BL6 mouse model of pancreatic cancer |
Demonstrates that Caflanone maintains its structural integrity and potent biological activity when subjected to lyophilization and point-of-care biomaterial loading workflows.
In the context of virology research, Caflanone exhibits potent target engagement capabilities that outperform historical benchmark compounds. Advanced in silico molecular docking studies evaluating viral entry inhibitors revealed that Caflanone binds to the zinc metallopeptidase domain of the ACE2 receptor with a binding energy of -7.9 kcal/mol. In direct head-to-head comparison, this represents a substantially stronger binding affinity than Chloroquine (-4.1 kcal/mol), a standard reference compound, indicating Caflanone's superior potential as a viral entry inhibitor for human coronaviruses [1].
| Evidence Dimension | Binding energy (kcal/mol) |
| Target Compound Data | Caflanone binding energy: -7.9 kcal/mol |
| Comparator Or Baseline | Chloroquine binding energy: -4.1 kcal/mol |
| Quantified Difference | 3.8 kcal/mol stronger binding affinity for Caflanone |
| Conditions | In silico molecular docking at the ACE2 receptor (spike protein, helicase, and protease sites) |
Provides researchers with a highly potent, quantitatively superior reference compound for ACE2 receptor binding and viral entry inhibition assays.
Caflanone serves as a highly effective multi-target inhibitor in standardized biochemical assays, demonstrating its utility in complex screening workflows. In quantitative in vitro enzyme assays, Caflanone potently inhibited PI4Kiiiβ, a kinase implicated in viral replication and cancer signaling, with an IC50 of 0.136 µM. Additionally, it inhibited Cathepsin L, a critical host protease, with an IC50 of 3.28 µM [1]. This dual-action profile makes it an excellent positive control or baseline compound for researchers screening for broad-spectrum kinase and protease antagonists.
| Evidence Dimension | Enzyme inhibition (IC50) |
| Target Compound Data | PI4Kiiiβ IC50 = 0.136 µM; Cathepsin L IC50 = 3.28 µM |
| Comparator Or Baseline | Standard baseline enzyme activity (uninhibited) |
| Quantified Difference | Sub-micromolar to low-micromolar IC50 values across distinct enzyme classes |
| Conditions | In vitro hotspot kinase profiling and protease enzyme assays |
Procurement teams sourcing multi-target inhibitors for high-throughput screening can utilize Caflanone's well-defined IC50 values to calibrate kinase and protease assays.
Due to its validated compatibility with lipo-polymeric and gold-coated nanoparticles, Caflanone is highly suited as an active payload for engineering triggered-release fiducial markers and radiosensitizing nanodrones [1].
As a potent CSF-1R antagonist, Caflanone is the preferred compound for in vitro and in vivo studies aimed at repolarizing tumor-associated macrophages (TAMs) and suppressing KRAS-driven pancreatic ductal adenocarcinoma (PDAC) progression [2].
Given its strong ACE2 binding affinity (-7.9 kcal/mol) and sub-micromolar inhibition of PI4Kiiiβ, Caflanone serves as a robust reference standard for evaluating novel viral entry inhibitors and host-directed antiviral therapies [3].